molecular formula C15H14N2 B12452457 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile

Cat. No.: B12452457
M. Wt: 222.28 g/mol
InChI Key: QIMVROCXUUXFTM-UHFFFAOYSA-N
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Description

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile is an organic compound that features a pyridine ring substituted with a propan-2-yl group at the 5-position and a benzonitrile moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 5-(Propan-2-yl)pyridin-2-amine with a suitable benzonitrile derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Propan-2-yl)pyridin-2-amine: A related compound with a similar pyridine structure but without the benzonitrile moiety.

    4-(Propan-2-yl)pyridine: Another similar compound with a propan-2-yl group on the pyridine ring but lacking the benzonitrile group.

Uniqueness

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile is unique due to the presence of both the propan-2-yl group and the benzonitrile moiety, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(5-propan-2-ylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H14N2/c1-11(2)14-7-8-15(17-10-14)13-5-3-12(9-16)4-6-13/h3-8,10-11H,1-2H3

InChI Key

QIMVROCXUUXFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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